

Application Notes: Cy5-PEG3-Tetrazine for Super-Resolution Microscopy

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Compound of Interest

Compound Name: Cy5-PEG3-Tetrazin

Cat. No.: B12365149

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Introduction

Cy5-PEG3-Tetrazine is a powerful tool for advanced fluorescence imaging, particularly in the realm of super-resolution microscopy. This molecule combines a bright and photostable far-red cyanine dye (Cy5) with a bioorthogonal tetrazine moiety, connected by a flexible polyethylene glycol (PEG) linker. This combination allows for highly specific and covalent labeling of target biomolecules in living or fixed cells, enabling visualization with nanoscale resolution. The bioorthogonal reaction between tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), proceeds with exceptionally fast kinetics and high specificity, minimizing off-target labeling and background fluorescence.^[1] This "click chemistry" approach is ideal for demanding applications like single-molecule localization microscopy (SMLM), including techniques such as direct stochastic optical reconstruction microscopy (dSTORM).^{[2][3]}

The PEG3 linker enhances the water solubility of the probe and reduces steric hindrance, facilitating efficient labeling of even sterically constrained targets.^[1] A key advantage of many tetrazine-dye conjugates is their fluorogenic nature; the fluorescence of the Cy5 dye is partially quenched by the tetrazine moiety and significantly increases upon reaction with TCO.^[2] This property leads to a higher signal-to-noise ratio, which is crucial for achieving high-quality super-resolution images.

Key Features:

- **High Specificity:** The bioorthogonal tetrazine-TCO ligation ensures precise labeling of the target molecule.

- **Fast Reaction Kinetics:** The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is one of the fastest bioorthogonal reactions, allowing for rapid labeling.
- **Fluorogenic Properties:** Fluorescence intensity increases upon reaction, reducing background from unbound probes and often eliminating the need for washout steps.
- **Far-Red Spectral Properties:** Cy5 excitation and emission in the far-red spectrum minimize cellular autofluorescence, improving sensitivity.
- **Super-Resolution Compatibility:** The photophysical properties of Cy5 are well-suited for SMLM techniques like dSTORM, enabling reliable photoswitching in the presence of thiols.

Applications:

- **Super-Resolution Imaging (dSTORM, STED):** Resolving subcellular structures with nanoscale precision.
- **Live-Cell Imaging:** Real-time visualization of dynamic processes in living cells.
- **Single-Molecule Tracking:** Following the movement of individual molecules to study their dynamics.
- **Flow Cytometry:** High-throughput analysis of labeled cell populations.

Quantitative Data

The following tables summarize key quantitative parameters for **Cy5-PEG3-Tetrazine**, providing a basis for experimental design and comparison with other fluorophores.

Table 1: Spectroscopic and Chemical Properties

Parameter	Value	Notes
Excitation Maximum (λ_{ex})	~646 nm	Varies by supplier.
Emission Maximum (λ_{em})	~662 nm	
Molecular Weight	~900 - 1100 g/mol	
Solubility	Water, DMSO, DMF	
Storage	-20°C, protected from light and moisture	

Table 2: Bioorthogonal Reaction Parameters

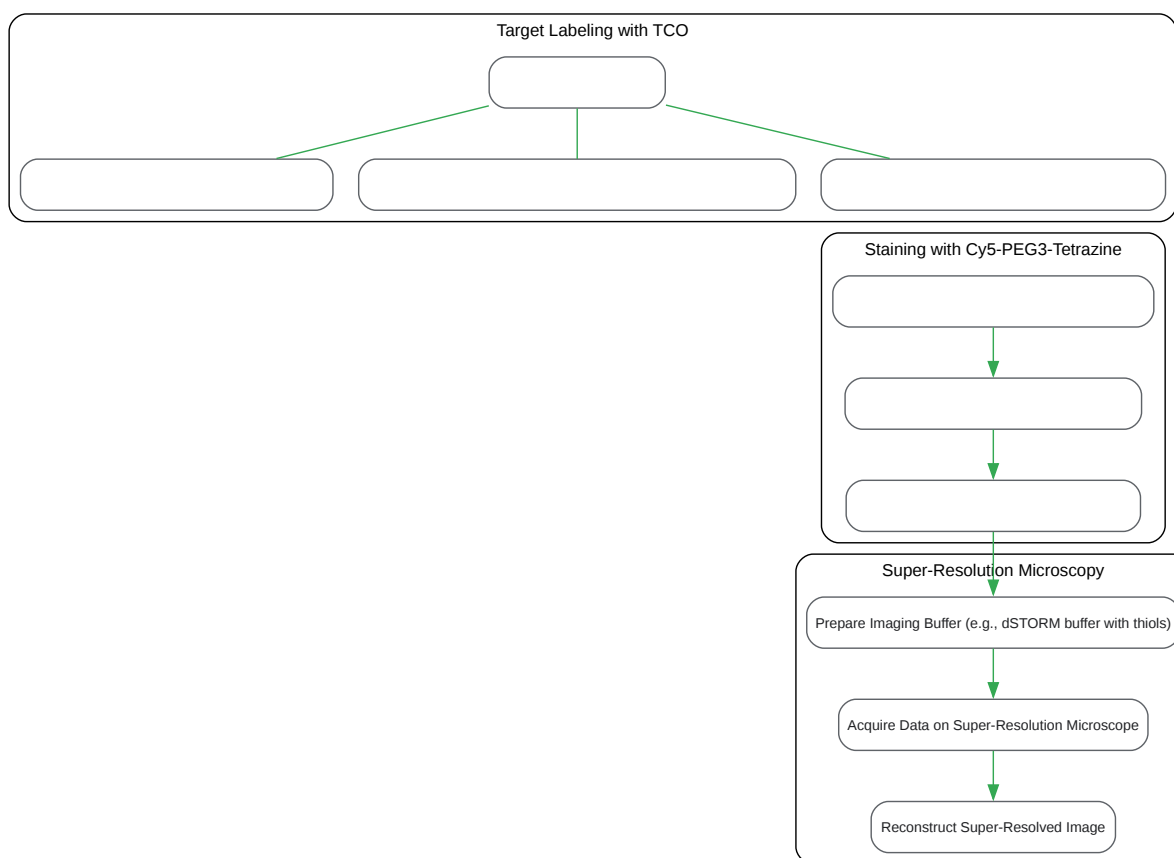
Parameter	Value	Notes
Reaction Type	Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition	Dependent on the specific tetrazine and TCO derivatives.
Reaction Pair	Tetrazine + trans-cyclooctene (TCO)	
Second-Order Rate Constant (k_2)	$10^3 - 10^6 \text{ M}^{-1}\text{s}^{-1}$	

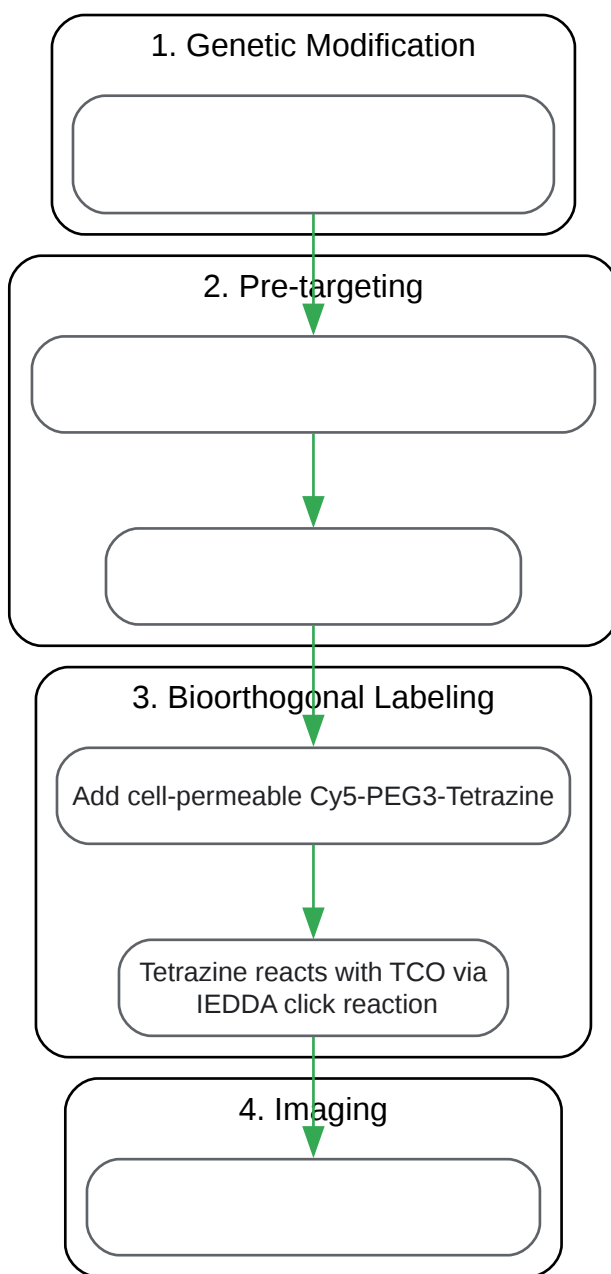
Table 3: Super-Resolution Microscopy Parameters

Parameter	Value	Notes
Localization Precision (dSTORM)	6-7 nm (lateral)	Achieved with Cy5-labeled antibodies.
Recommended Concentration	1-10 μM for live-cell labeling	
Incubation Time	10-60 minutes	

Experimental Workflow for Super-Resolution Imaging

The general workflow for using **Cy5-PEG3-Tetrazine** in super-resolution microscopy involves two main stages: labeling the target biomolecule with a TCO-modified handle and subsequent reaction with the **Cy5-PEG3-Tetrazine** probe.





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